molecular formula C8H15NO B131211 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 7432-10-2

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B131211
CAS No.: 7432-10-2
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Tropine, also known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol or Pseudotropine, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system .

Mode of Action

Tropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s “rest and digest” activities .

Biochemical Pathways

The biosynthesis of Tropine is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis involves several enzymes and biochemical pathways, with gaps in the knowledge of enzyme structure-function relationships and how they influence Tropine biosynthesis . The biosynthesis of Tropine has been the subject of study for over a century due to its potent pharmacological activities .

Pharmacokinetics

Tropine is well absorbed orally and significant levels are found in the central nervous system within 30-60 minutes . It has a wide volume of distribution and two phases of elimination: a rapid phase with a half-life of 2 hours and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tropine’s action are primarily due to its antagonistic effect on muscarinic receptors . This results in the inhibition of the parasympathetic nervous system, affecting various body functions such as pupil dilation and the treatment of anticholinergic poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tropine . For instance, the presence of associated weeds in food can lead to the emergence of Tropine . Furthermore, seasonal variability and other environmental factors can influence the production of Tropine in plants . Therefore, it’s crucial for food safety authorities to work with farmers and food business operators to prevent the spreading of invasive weeds and to increase awareness .

Biochemical Analysis

Biochemical Properties

Tropine is a heterocyclic alcohol and an amine . It plays a significant role in biochemical reactions, particularly as a precursor in the biosynthesis of tropane alkaloids . It interacts with various enzymes and proteins, contributing to the wide distribution of tropane alkaloids in the Solanaceae family .

Cellular Effects

Tropine and its derivatives have potent anticholinergic activity, blocking the action of the neurotransmitter acetylcholine in the central and peripheral nervous system by binding to muscarinic receptors . This influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tropine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme inhibition or activation, contributing to its central role in the nervous system .

Temporal Effects in Laboratory Settings

The effects of Tropine can change over time in laboratory settings . Information on Tropine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Tropine vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses are used for their anticholinergic properties .

Metabolic Pathways

Tropine is involved in several metabolic pathways, interacting with enzymes and cofactors . It is a key intermediate in the biosynthesis of tropane alkaloids, contributing to metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Tropine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct Tropine to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be synthesized through various methods. One common approach involves the reduction of tropinone using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of pseudotropine often involves the biosynthesis pathway in yeast. This method utilizes genetically engineered yeast strains to produce pseudotropine from simple carbon sources. The process involves multiple steps, including the expression of specific enzymes that catalyze the conversion of precursor molecules to pseudotropine .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Tropinone.

    Reduction: Tropine.

    Substitution: Various esters and derivatives depending on the substituent used.

Comparison with Similar Compounds

  • Tropine
  • Tropinone
  • Scopolamine
  • Hyoscyamine
  • Calystegines

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol’s unique properties and its role as a precursor in the biosynthesis of other biologically active compounds make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOMWAPJJPNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859224
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tropine
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Vapor Pressure

0.01 [mmHg]
Record name Tropine
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CAS No.

135-97-7, 120-29-6, 7432-10-2
Record name Pseudotropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-
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Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
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N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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